Propargyl-PEG25-acid

PROTAC Linker Length Ternary Complex

PROTAC linker length optimization is an empirical bottleneck: too-short linkers prevent ternary complex formation, too-long linkers increase entropy. Propargyl-PEG25-acid provides a 25-unit PEG spacer that bridges distant binding pockets while maintaining high hydrophilicity (cLogP ~0.51) to improve solubility and reduce non-specific aggregation. • 25-unit PEG chain extends reach for sterically occluded targets • cLogP ~0.51 enhances solubility and reduces non-specific binding • Terminal propargyl enables efficient CuAAC click conjugation • Monodisperse, ≥98% purity; stored at -20°C for long-term stability

Molecular Formula C54H104O27
Molecular Weight 1185.4 g/mol
Cat. No. B8103677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG25-acid
Molecular FormulaC54H104O27
Molecular Weight1185.4 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C54H104O27/c1-2-4-57-6-8-59-10-12-61-14-16-63-18-20-65-22-24-67-26-28-69-30-32-71-34-36-73-38-40-75-42-44-77-46-48-79-50-52-81-53-51-80-49-47-78-45-43-76-41-39-74-37-35-72-33-31-70-29-27-68-25-23-66-21-19-64-17-15-62-13-11-60-9-7-58-5-3-54(55)56/h1H,3-53H2,(H,55,56)
InChIKeyVEBBQYJJRKFIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG25-acid: PROTAC Linker Specifications and Key Procurement Data


Propargyl-PEG25-acid (molecular weight 1185.39 g/mol, formula C54H104O27) is a heterobifunctional polyethylene glycol (PEG) derivative that serves as a monodisperse linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . Its structure consists of a linear chain of 25 ethylene glycol (PEG25) units, terminated at one end with a propargyl group (-OCH2C≡CH) and at the other with a propanoic acid (-OCH2CH2COOH) . The propargyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a widely used click chemistry approach for bioconjugation, while the acid group provides a reactive handle for amide bond formation with amines . This compound is commercially available from multiple vendors at purities typically exceeding 98% and is stored as a powder at -20°C for long-term stability .

Propargyl-PEG25-acid Differentiation: The Non-Negotiable Role of PEG Chain Length in PROTAC Performance


In PROTAC design, the linker is not a passive tether but a 'conformational tuner' that critically determines whether the target protein and E3 ligase can achieve a productive orientation for ubiquitination [1]. Substituting Propargyl-PEG25-acid with a shorter analog like Propargyl-PEG4-acid, Propargyl-PEG8-acid, or Propargyl-PEG13-acid is not a straightforward swap; it represents a fundamental change in the physicochemical and spatial properties of the final degrader molecule. Linker length directly influences ternary complex formation, cellular permeability, aqueous solubility, and even degradation selectivity [2][3]. A linker that is too short may prevent the two protein-binding moieties from engaging their targets simultaneously, while a linker that is too long can increase conformational entropy, reducing effective molarity and potentially favoring non-productive intramolecular interactions [1]. Therefore, selecting a specific PEG length is an empirical, target-dependent optimization step, and the 25-unit length of Propargyl-PEG25-acid represents a distinct option for cases requiring extended reach and maximum hydrophilicity.

Propargyl-PEG25-acid vs. Analogs: Quantified Differentiation in Key Performance Dimensions


Linker Length and Molecular Reach: Quantified Difference in Spacer Atoms and End-to-End Distance

The defining characteristic of Propargyl-PEG25-acid is its extended chain length, providing approximately 4.3 times the number of spacer atoms compared to the commonly used 'gold standard' PEG8 linker [1]. This greater length corresponds to a significantly larger potential end-to-end distance, which is critical for spanning the distance between binding pockets on E3 ligase and target proteins that may be over 3 nm apart [1]. The extended reach can be essential for engaging certain protein pairs or for circumventing steric hindrance around binding sites, offering a distinct conformational option in PROTAC optimization.

PROTAC Linker Length Ternary Complex Structure-Activity Relationship

Hydrophilicity: cLogP Comparison and Impact on Aqueous Solubility

The long PEG chain of Propargyl-PEG25-acid confers significantly higher hydrophilicity compared to shorter analogs, as quantified by its calculated partition coefficient (cLogP) . A more negative cLogP value indicates greater water solubility, which can improve the handling and formulation of the linker itself and can enhance the overall solubility of the final PROTAC conjugate, a critical factor for in vitro and in vivo assays [1].

cLogP Hydrophilicity Solubility Physicochemical Properties

PROTAC Degradation Activity: Class-Level Evidence that Linker Length Modulates Efficacy and Selectivity

While no direct head-to-head comparison of PROTACs made with Propargyl-PEG25-acid versus other specific lengths exists, strong class-level evidence demonstrates that PEG linker length is a critical determinant of PROTAC degradation potency and selectivity. A 2026 study on Retro-2-based PROTACs showed that degradation of the GSPT1 protein was dependent on the length of the flexible PEG chain linker, and that only certain PEG lengths resulted in a molecular glue degrader (MGD) phenotype [1]. This underscores the non-obvious, empirical nature of linker optimization. The 25-unit length of Propargyl-PEG25-acid provides a distinct entry in a linker SAR series, offering a unique spatial and conformational profile that can unlock degradation for targets unresponsive to shorter, standard linkers.

PROTAC Degradation Efficacy DC50 Linker Length GSPT1

Monodispersity and Functional Purity: Defined by Exact Molecular Weight and 98% Purity Specification

Propargyl-PEG25-acid is a monodisperse, single molecular weight compound (MW 1185.39 g/mol), distinct from polydisperse PEG mixtures that contain a range of chain lengths [1]. This monodispersity ensures batch-to-batch consistency and enables precise stoichiometric control in conjugation reactions. Commercial sources provide this compound at a minimum purity of 98% , which is essential for minimizing side reactions and ensuring reliable, interpretable results in downstream biological assays.

Monodisperse PEG Purity Molecular Weight Reproducibility

Optimal Use Cases for Propargyl-PEG25-acid Based on Differentiated Properties


PROTAC Optimization for Spatially Demanding Protein-Protein Interactions

The extended reach of the 25-unit PEG chain makes Propargyl-PEG25-acid an ideal candidate for synthesizing PROTACs that target proteins where the ligand-binding pockets for the warhead and E3 ligase recruiter are separated by a large distance or are sterically occluded [1]. By providing a significantly longer spacer than standard PEG4 or PEG8 linkers, it offers a greater probability of forming a productive ternary complex when shorter linkers fail. This is a critical empirical step in linker SAR exploration for difficult-to-degrade targets.

Enhancing Solubility and Reducing Aggregation of Hydrophobic Warheads

With a cLogP value of approximately 0.51, Propargyl-PEG25-acid is significantly more hydrophilic than its shorter-chain counterparts (e.g., Propargyl-PEG8-acid, cLogP ~0.93) [1]. When conjugated to a hydrophobic target-binding warhead, this linker can 'shield' the warhead's hydrophobicity and dramatically improve the overall aqueous solubility and reduce non-specific aggregation of the final PROTAC molecule. This property is essential for achieving reliable dose-response curves in cellular assays and for simplifying formulation for in vivo studies [2].

Precision Bioconjugation via Click Chemistry with Azide-Modified Biomolecules

The terminal propargyl group of Propargyl-PEG25-acid is a highly efficient handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier bioorthogonal click reaction [1]. This application is independent of its length advantage and makes it a versatile reagent for attaching a long, solubilizing PEG25 spacer to any azide-containing payload, including proteins, antibodies, or nanoparticles [2]. This is particularly valuable for creating well-defined, monodisperse bioconjugates with reduced immunogenicity and extended circulation half-life.

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